1,2-Ethanediol-1,2-14C2

Description

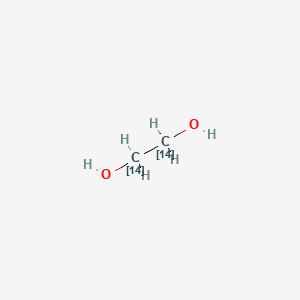

Structure

3D Structure

Properties

IUPAC Name |

(1,2-14C2)ethane-1,2-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O2/c3-1-2-4/h3-4H,1-2H2/i1+2,2+2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYCAIKOWRPUZTN-XPULMUKRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[14CH2]([14CH2]O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40208285 | |

| Record name | 1,2-Ethanediol-1,2-14C2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40208285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

66.053 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59609-67-5 | |

| Record name | 1,2-Ethanediol-1,2-14C2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059609675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Ethanediol-1,2-14C2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40208285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Radiochemical Synthesis and Derivatization Strategies for 1,2 Ethanediol 1,2 14c2

Methodologies for Selective Carbon-14 (B1195169) Incorporation

The primary challenge in synthesizing 1,2-Ethanediol-1,2-14C2 is ensuring the precise placement of the carbon-14 isotopes at the C1 and C2 positions. This requires careful selection of precursors and meticulously planned synthetic routes.

Precursor Selection and Design for Regiospecific Labeling

The regiospecific synthesis of 1,2-Ethanediol-1,2-14C2 hinges on the use of a starting material that already contains two adjacent carbon atoms destined to become the backbone of the diol. A highly effective precursor for this purpose is diethyl [carboxylate-14C1,2] oxalate (B1200264). researchgate.net This molecule provides a pre-formed, doubly labeled two-carbon unit. The synthesis strategy involves the reduction of this labeled ester to the corresponding diol.

The general pathway can be outlined as:

Preparation of Labeled Oxalate: Starting from a basic C-14 source like barium [14C]carbonate, one can synthesize [14C]oxalic acid or its derivatives. The direct reduction of oxalic acid itself is possible, though it often proceeds through its diester intermediates to improve efficiency and selectivity. uva.nl

Reduction to Diol: The crucial step is the catalytic reduction or hydrogenation of the diethyl [1,2-14C2]oxalate. This reaction directly converts the two labeled carboxylate groups into hydroxyl groups, yielding 1,2-Ethanediol-1,2-14C2.

Optimization of Synthetic Routes for High Radiochemical Purity and Yield

Achieving high radiochemical purity and yield is paramount in radiosynthesis to ensure the tracer's effectiveness and to minimize radioactive waste. Optimization involves fine-tuning various reaction parameters and employing robust purification techniques. For the reduction of oxalate esters to ethylene (B1197577) glycol, key parameters include temperature, pressure, catalyst choice, and solvent. researchgate.netaspire2050.eu

Studies on the non-radioactive analogue show that reaction conditions significantly impact product yield and selectivity. For instance, in the hydrogenation of dimethyl oxalate, lower temperatures (e.g., 230 °C) favor the formation of ethylene glycol, while higher temperatures can lead to over-reduction to ethanol (B145695). researchgate.net Automated synthesis platforms are often employed to precisely control these parameters, ensuring reproducibility and minimizing operator radiation exposure. nih.gov

Purification is a critical final step. High-performance liquid chromatography (HPLC) is a standard method for separating the desired labeled product from unreacted precursors and byproducts, ensuring high radiochemical purity (>95%). frontiersin.org Solid-phase extraction (SPE) offers a faster, often automated, alternative that can be optimized for specific compounds, reducing synthesis time and solvent consumption. researchgate.net

Interactive Table 1: Parameters for Optimizing Radiochemical Synthesis

| Parameter | Objective | Typical Range/Method | Rationale |

|---|---|---|---|

| Temperature | Maximize yield, minimize byproducts | 150-250°C | Controls reaction kinetics; lower temperatures can increase selectivity for the desired diol over reduction byproducts. researchgate.net |

| Pressure (Hydrogen) | Ensure efficient hydrogenation | 25-300 bar | Higher pressure increases hydrogen availability at the catalyst surface, driving the reduction reaction. researchgate.net |

| Precursor Amount | Balance yield and purity | Micro- to millimolar scale | The amount must be sufficient for the reaction but optimized to prevent side reactions and facilitate purification. researchgate.net |

| Catalyst Loading | Maximize efficiency | 0.5 - 10 mol% | An optimal loading ensures a high reaction rate without causing substrate degradation or unwanted side reactions. acs.org |

| Purification Method | Achieve >95% radiochemical purity | HPLC, SPE Cartridges | Removes radioactive and chemical impurities that could interfere with experimental results. frontiersin.orgresearchgate.net |

Advanced Techniques in the Synthesis of Radiolabeled Diols

Modern radiochemistry leverages sophisticated catalytic systems and synthetic principles to enhance the efficiency and applicability of labeling methods.

Catalytic Systems for Enhanced Labeling Efficiency

The reduction of a diester like diethyl oxalate to 1,2-ethanediol (B42446) is a catalytically intensive process. A variety of heterogeneous and homogeneous catalysts have been developed for this transformation.

Copper-Based Catalysts: Copper catalysts, particularly copper/silica (Cu/SiO₂) and copper chromite (Adkins catalyst), are widely used for ester hydrogenolysis. aspire2050.euresearchgate.net They demonstrate good activity and selectivity for alcohols, although often under high pressure and temperature conditions. researchgate.net The performance of Cu/SiO₂ catalysts can be highly dependent on the preparation method, which influences the oxidation state and dispersion of the copper particles. researchgate.netaspire2050.eu

Noble Metal Catalysts: Ruthenium-based catalysts, for example, supported on activated carbon, are effective for the direct hydrogenation of oxalic acid to ethylene glycol. researchgate.net Bimetallic catalysts, such as those combining silver and copper, have shown superior performance in both activity and selectivity towards ethylene glycol compared to their monometallic counterparts. sc.edu

Modern Homogeneous Catalysts: Recent advances include the use of well-defined pincer ruthenium complexes and manganese(I) complexes, which can catalyze the hydrosilylation or hydrogenation of esters to alcohols under milder conditions. organic-chemistry.org

Interactive Table 2: Comparison of Catalytic Systems for Ester Reduction to Alcohols

| Catalyst System | Support/Ligand | Typical Conditions | Advantages/Disadvantages |

|---|---|---|---|

| Copper Chromite | None (mixed oxide) | 200-400°C, 10-20 MPa | Effective and inexpensive, but requires harsh conditions and has environmental concerns due to chromium. researchgate.net |

| Cu/SiO₂ | Silica | 200°C, 25 bar | High selectivity for ethylene glycol; performance is sensitive to preparation and pre-reduction conditions. aspire2050.eu |

| Ag-Cu/SBA-15 | Mesoporous Silica | ~200°C, 25 bar | Bimetallic system shows enhanced activity, selectivity, and stability over monometallic catalysts. sc.edu |

| Ruthenium | Activated Carbon | 120-150°C, 80 bar | Effective for direct hydrogenation of the parent acid, not just the ester. researchgate.net |

| Manganese(I) Complex | Bisphosphine Ligand | 100°C, solvent-free | Represents modern homogeneous catalysis; offers high selectivity and efficiency under milder conditions. organic-chemistry.org |

Application of Modern Organic Synthesis Principles to 1,2-Ethanediol-1,2-14C2 Production

While the synthesis of a small molecule like 1,2-ethanediol-1,2-14C2 often relies on traditional, linear synthetic sequences, the principles of modern organic synthesis offer new perspectives. Late-stage functionalization, a strategy where the radioisotope is introduced in one of the final steps of a synthesis, is a leading concept in modern radiolabeling. rsc.org This approach is highly valuable for complex molecules but is less relevant for a simple structure like ethanediol, where building the labeled backbone from the start is more practical.

However, other modern principles apply. The use of bio-catalysis, for instance employing enzymes like lipases, offers pathways with high regio- and stereospecificity under mild conditions, potentially simplifying purification. nih.gov Furthermore, the development of automated synthesis modules controlled by software represents a significant application of modern process chemistry to radiolabeling, enhancing reliability, safety, and throughput. nih.gov Concepts like bioorthogonal "click chemistry" are also transforming the field, though they are typically used to attach a radiolabeled prosthetic group to a much larger biomolecule rather than for the synthesis of the small labeled tag itself. frontiersin.org

Considerations for Stereochemical Integrity in 1,2-Ethanediol-1,2-14C2 Synthesis

The 1,2-ethanediol molecule is achiral and therefore does not have stereoisomers. However, the principles of stereochemical control are a cornerstone of modern organic synthesis and are highly relevant in the synthesis of substituted or more complex diols. If 1,2-ethanediol-1,2-14C2 were to be used as a building block for a larger, chiral molecule, the synthetic methods used to create analogous chiral diols would be of great importance.

Several powerful methods exist for the enantioselective synthesis of diols:

Asymmetric Epoxidation followed by Ring Opening: The Sharpless asymmetric epoxidation can create chiral epoxides from prochiral allylic alcohols. Subsequent ring-opening of the epoxide yields a chiral diol with predictable stereochemistry.

Enzymatic Reactions: Bio-oxidation using enzymes can produce chiral epoxides from alkenes. askfilo.com These can then be opened to form enantiomerically pure diols. This approach leverages the high stereoselectivity of nature's catalysts. askfilo.com

Asymmetric Aldol (B89426) Reactions: Organocatalysts, such as diarylprolinols, can catalyze asymmetric aldol reactions to produce chiral aldol products, which can then be converted into chiral syn-1,3-diols. researchgate.net

Use of Chiral Ligands: Transition metal catalysts combined with chiral ligands, such as (S)-BINAP, can direct the stereochemical outcome of reactions, enabling the synthesis of chiral ferrocenyl diols through asymmetric C-H activation. researchgate.net

While not directly applicable to the final, achiral 1,2-ethanediol product, these advanced stereoselective methods are crucial in the broader context of diol synthesis and would be essential if a chiral analogue were the target.

Analytical and Spectroscopic Characterization of 1,2 Ethanediol 1,2 14c2

Advanced Chromatographic Separation Techniques for Radiolabeled Compounds

Chromatographic techniques are indispensable for separating 1,2-Ethanediol-1,2-14C2 from any unlabeled precursors, impurities, or metabolites. The choice of method depends on the specific analytical goal, whether it be assessing isotopic distribution, determining radiochemical purity, or profiling metabolic products.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Distribution Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile compounds like ethylene (B1197577) glycol. gcms.cz For 1,2-Ethanediol-1,2-14C2, GC-MS serves a dual purpose: it separates the compound from other volatile components in a sample and provides detailed information about its isotopic composition. cdc.gov

The gas chromatograph separates compounds based on their boiling points and interactions with the stationary phase of the column. gcms.cz In the case of ethylene glycol analysis, a derivatization step is often necessary to increase its volatility and improve chromatographic performance. cdc.gov Once separated, the molecules enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio (m/z) of these fragments is then measured.

The key advantage of GC-MS in this context is its ability to differentiate between the unlabeled (¹²C) and the radiolabeled (¹⁴C) ethylene glycol. The molecular weight of 1,2-Ethanediol-1,2-14C2 is higher than that of its unlabeled counterpart due to the presence of two ¹⁴C atoms. This mass difference is readily detected by the mass spectrometer, allowing for the determination of the isotopic distribution and the confirmation that the label is present in the target molecule. Furthermore, by analyzing the fragmentation patterns, the position of the label can often be inferred. Gas chromatography-isotope ratio mass spectrometry (GC-IRMS) is a specialized technique that provides high-precision measurements of isotope ratios, which can be crucial for detailed isotopic analysis. researchgate.net

| Parameter | Description | Typical Value/Range |

| Column Type | Capillary column with a suitable stationary phase for polar compounds. | e.g., DB-5MS, TG-WaxMS forensicresources.orgfishersci.com |

| Carrier Gas | Inert gas to carry the sample through the column. | Helium or Hydrogen |

| Injection Mode | Method of introducing the sample into the GC. | Split/Splitless |

| Oven Temperature Program | Ramping the temperature to elute compounds at different times. | Optimized for separation of ethylene glycol and related compounds. |

| Ionization Mode | Method used to ionize the molecules in the mass spectrometer. | Electron Ionization (EI) gcms.cz |

| MS Acquisition Mode | Method of data collection by the mass spectrometer. | Selected Ion Monitoring (SIM) or Full Scan forensicresources.org |

High-Performance Liquid Chromatography (HPLC) in Purity Assessment and Metabolite Profiling

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. nih.gov In the context of 1,2-Ethanediol-1,2-14C2, HPLC is particularly valuable for assessing its radiochemical purity and for profiling its metabolites in biological samples. nih.govresearchgate.net

For purity assessment, an HPLC system equipped with a radioactivity detector is used. The sample containing 1,2-Ethanediol-1,2-14C2 is injected into the HPLC system, and the components are separated based on their affinity for the stationary and mobile phases. The radioactivity detector, placed in-line after the column, specifically detects the ¹⁴C-labeled compound as it elutes. The resulting chromatogram shows a peak corresponding to 1,2-Ethanediol-1,2-14C2, and the area of this peak is proportional to its concentration. Any radiolabeled impurities will appear as separate peaks, allowing for the calculation of the radiochemical purity.

In metabolite profiling studies, biological samples (e.g., urine, plasma) from subjects exposed to 1,2-Ethanediol-1,2-14C2 are analyzed by HPLC with radiodetection. researchgate.net This allows for the separation and detection of various ¹⁴C-labeled metabolites. By comparing the retention times of the metabolite peaks with those of known standards, individual metabolites can be identified. HPLC coupled with mass spectrometry (LC-MS) can provide further structural information on these metabolites. sigmaaldrich.com

| Parameter | Description | Typical Condition |

| Column | Stationary phase for separation. | Reversed-phase C18 or specific columns for glycols like Hi-Plex Ca sigmaaldrich.comlcms.cz |

| Mobile Phase | Solvent or solvent mixture that carries the sample through the column. | Acetonitrile/water or other suitable aqueous/organic mixtures sigmaaldrich.com |

| Detector | Device to detect the separated components. | Radiometric detector (e.g., flow scintillation analyzer), Refractive Index (RI) detector, or Mass Spectrometer (MS) nih.gov |

| Flow Rate | The speed at which the mobile phase is pumped through the column. | Typically 0.5 - 2.0 mL/min |

Spectroscopic Methods for Structural Elucidation of 1,2-Ethanediol-1,2-14C2

Spectroscopic techniques provide detailed information about the molecular structure and bonding within a molecule, which is crucial for confirming the identity and the position of the isotopic label in 1,2-Ethanediol-1,2-14C2.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Isotopic Confirmation

¹H NMR spectroscopy would confirm the presence of the CH₂ and OH protons, and their chemical shifts and coupling patterns would be consistent with the 1,2-ethanediol (B42446) structure. spectrabase.comspectrabase.com ¹³C NMR spectroscopy, while more complex to run for a ¹⁴C-labeled compound, can provide definitive information about the carbon skeleton. chemicalbook.com The presence of the ¹⁴C isotope can sometimes lead to broadening of the signals of adjacent nuclei. By comparing the NMR spectra of the labeled compound with an authentic, unlabeled standard of 1,2-ethanediol, the structural integrity of the molecule can be confirmed.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis in Labeled Molecules

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. spectrabase.com For 1,2-Ethanediol-1,2-14C2, the FTIR spectrum will show characteristic absorption bands for the O-H (hydroxyl) and C-O stretching vibrations, as well as C-H stretching and bending vibrations. nist.govtue.nl

Isotopic labeling with ¹⁴C can cause subtle shifts in the vibrational frequencies of the bonds involving the labeled carbon atoms. acs.orgnih.gov Specifically, the C-C and C-O stretching vibrations would be expected to shift to slightly lower wavenumbers compared to the unlabeled compound due to the heavier mass of the ¹⁴C isotope. These shifts, although small, can be detected with a high-resolution FTIR instrument and provide evidence of successful isotopic labeling. ucf.edu

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) for Unlabeled 1,2-Ethanediol | Expected Shift with ¹⁴C Labeling |

| O-H Stretch (broad) | 3200-3600 | Minimal to none |

| C-H Stretch | 2850-3000 | Minor shift to lower frequency |

| C-O Stretch | 1000-1200 | Shift to lower frequency |

| C-C Stretch | 850-1000 | Shift to lower frequency |

Radiometric Detection and Quantification Methodologies

The defining characteristic of 1,2-Ethanediol-1,2-14C2 is its radioactivity, which allows for highly sensitive detection and quantification. ontosight.ai The primary method for this is Liquid Scintillation Counting (LSC). nih.gov

In LSC, a sample containing the ¹⁴C-labeled compound is mixed with a liquid scintillation cocktail. The ¹⁴C atoms decay by emitting beta particles (electrons). These beta particles transfer energy to the solvent molecules in the cocktail, which in turn transfer the energy to fluorescent molecules (fluors). The fluors then emit photons of light, which are detected by photomultiplier tubes in the liquid scintillation counter. The number of light flashes is proportional to the amount of radioactivity in the sample.

LSC is an extremely sensitive technique and can be used to quantify the amount of 1,2-Ethanediol-1,2-14C2 in a wide variety of samples, including those from biological and environmental studies. oup.commednexus.org The efficiency of the counting process can be affected by "quenching," where substances in the sample interfere with the transfer of energy or the transmission of light. Modern liquid scintillation counters have methods to correct for quenching.

The specific activity of 1,2-Ethanediol-1,2-14C2, which is the amount of radioactivity per unit mass or mole of the compound, is a critical parameter. nih.gov It is typically expressed in units such as millicuries per millimole (mCi/mmol) or gigabecquerels per millimole (GBq/mmol). The theoretical maximum specific activity for a compound with two ¹⁴C atoms is approximately 124.8 mCi/mmol. moravek.com

Liquid Scintillation Counting (LSC) for Precise Carbon-14 (B1195169) Measurement

Liquid Scintillation Counting is a cornerstone technique for the quantitative measurement of beta-emitting radionuclides, including carbon-14. openmedscience.com The principle involves dissolving the sample containing 1,2-Ethanediol-1,2-14C2 in a liquid scintillation cocktail. numberanalytics.com This cocktail typically contains an aromatic solvent that absorbs the energy from the beta particles (β⁻) emitted during the decay of ¹⁴C, and one or more fluorescent solutes (fluors) that re-emit this absorbed energy as flashes of light (scintillations). revvity.comuwm.edu These photons are detected by photomultiplier tubes (PMTs) within the LSC instrument, which convert the light into electrical pulses. The intensity of each pulse is proportional to the energy of the beta particle, and the rate of these pulses corresponds to the radioactivity of the sample. numberanalytics.compsu.edu

Due to the intimate mixing of the radionuclide with the scintillator, LSC is particularly effective for low-energy beta emitters like ¹⁴C, overcoming the self-absorption issues that can affect other counting methods. dundee.ac.uk Modern liquid scintillation counters can achieve high counting efficiencies for carbon-14, often up to 95%. dundee.ac.uknih.gov

However, the efficiency of this process can be diminished by a phenomenon known as "quenching." Chemical quench occurs when substances in the sample interfere with the transfer of energy to the fluor, while color quench happens when colored components in the sample absorb the emitted photons before they reach the PMT. revvity.comdundee.ac.uk Instrument software uses methods like the spectral quench parameter or an external standard source to correct for quenching and provide an accurate measure of the sample's activity in Disintegrations Per Minute (DPM). psu.edu

Research Findings: In a study analyzing total radioactivity in plasma after administration of a ¹⁴C-labeled compound, LSC was the primary method for quantification. nih.gov The total radioactivity was measured to determine key pharmacokinetic parameters. nih.gov For 1,2-Ethanediol-1,2-14C2, LSC allows for the precise determination of its concentration in various biological or environmental samples, forming the basis for mass balance and disposition studies. The performance of an LSC system is critical for obtaining reliable data, as shown in the representative table below.

| Parameter | Value | Description |

|---|---|---|

| Counting Efficiency (Modern Standard) | ~95% | The percentage of radioactive decays detected by the instrument for an unquenched standard. dundee.ac.uknih.gov |

| Background Count Rate (cpm) | 15-25 | Counts per minute detected from background radiation and instrument noise in the absence of a sample. |

| Lower Limit of Detection (LLD) | ~0.04 Bq/m³ | The smallest amount of radioactivity that can be reliably distinguished from the background, dependent on sample preparation and counting time. radioprotection.org |

| Quench Correction Method | External Standard / SQP(E) | Method used by the instrument to automatically correct for efficiency losses due to quenching. psu.edu |

Hyphenated Techniques for Simultaneous Radiochemical and Mass Analysis

To gain a more comprehensive understanding beyond total radioactivity, hyphenated techniques that couple a separation method with one or more detectors are employed. These methods allow for the simultaneous quantification of radioactivity and confirmation of the chemical identity of the labeled compound and its potential metabolites or degradants.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds like 1,2-Ethanediol, Gas Chromatography (GC) is an ideal separation technique. gcms.czfishersci.com In a typical setup for analyzing 1,2-Ethanediol-1,2-14C2, the sample is injected into the GC, where it is vaporized and separated from other components based on its boiling point and interaction with the stationary phase of the GC column. shimadzu.com The column effluent is split, with one portion directed to a mass spectrometer (MS) and the other to a radioactivity detector. The MS provides a mass spectrum, which serves as a molecular fingerprint to confirm the identity of the compound, while the radioactivity detector quantifies the ¹⁴C content of the eluting peak. This dual detection provides unequivocal evidence that the measured radioactivity corresponds to the specific chemical entity of 1,2-Ethanediol.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for analyzing less volatile or thermally labile compounds and is frequently used in metabolism studies. nih.govsnmjournals.org In this technique, 1,2-Ethanediol-1,2-14C2 and its metabolites are separated by High-Performance Liquid Chromatography (HPLC). The eluate from the HPLC column is passed through a flow-cell radioactivity detector and then into the ion source of a mass spectrometer. osti.gov The radioactivity detector provides a radiochromatogram, showing peaks of radioactivity over time. The mass spectrometer provides mass-to-charge ratio data for the compounds eluting at corresponding retention times, enabling their structural identification. nih.gov This is crucial for distinguishing the parent compound from its metabolites. researchgate.net

| Technique | Principle | Application for 1,2-Ethanediol-1,2-14C2 | Advantages | Limitations |

|---|---|---|---|---|

| GC-Radio-MS | Separation by volatility (GC), detection by mass (MS) and radioactivity. | Analysis in simple matrices; purity checks. gcms.czfishersci.com | Excellent separation for volatile compounds; provides structural confirmation. | Requires derivatization for some matrices; not suitable for non-volatile metabolites. |

| LC-Radio-MS | Separation by polarity/solubility (LC), detection by mass (MS) and radioactivity. | Metabolism studies in biological fluids (e.g., urine, plasma); environmental water samples. nih.govresearchgate.net | Versatile for a wide range of polarities; directly analyzes aqueous samples. researchgate.net | Can have more complex matrix effects; resolution may be lower than GC for some compounds. |

Isotope Filtering and Mass Defect Analysis in Tracer Experiments

High-Resolution Mass Spectrometry (HRMS) offers advanced capabilities for the analysis of isotopically labeled compounds, providing exceptional specificity and sensitivity.

Isotope Filtering: HRMS can distinguish between molecules with very small mass differences. 1,2-Ethanediol-1,2-14C2 has a nominal mass that is four daltons higher than its unlabeled counterpart (¹²C₂H₆O₂). HRMS can precisely measure the mass of an ion to several decimal places. This allows the instrument's software to "filter" the data, selectively displaying only the ions that correspond to the exact mass of the ¹⁴C₂-labeled compound. This is a powerful tool for reducing background noise and eliminating false positives from complex biological or environmental matrices. researchgate.netthermofisher.com Accelerator Mass Spectrometry (AMS) is an even more sensitive technique that accelerates ions to high energies to separate the rare ¹⁴C isotope from abundant isobaric interferences like ¹⁴N, allowing for detection at extremely low levels. ox.ac.uknoaa.gov

Mass Defect Analysis: The mass defect of an atom is the difference between its exact mass and its nominal (integer) mass. youtube.com For example, the exact mass of ¹²C is exactly 12 Da, while ¹H is 1.007825 Da and ¹⁶O is 15.994915 Da. The exact mass of a ¹⁴C atom (14.003242 Da) also has a unique mass defect. When two ¹²C atoms in ethylene glycol are replaced with two ¹⁴C atoms, the resulting molecule has a distinct mass and a unique mass defect compared to any endogenous molecules of the same nominal mass. By plotting the Kendrick mass defect (a normalized mass scale) versus the nominal mass, compounds that are part of a homologous series (differing only by CH₂ groups) can be easily identified. lipidmaps.org In tracer experiments, this principle can be used to create filters that specifically highlight the labeled compound and its metabolites, distinguishing them from all other background ions in the sample. msmetrix.com

| Compound | Formula | Nominal Mass (Da) | Monoisotopic Mass (Da) | Mass Difference from Unlabeled |

|---|---|---|---|---|

| 1,2-Ethanediol | ¹²C₂H₆O₂ | 62 | 62.036779 | - |

| 1,2-Ethanediol-1-13C | ¹³C¹²CH₆O₂ | 63 | 63.040134 | +1.003355 |

| 1,2-Ethanediol-1,2-14C2 | ¹⁴C₂H₆O₂ | 66 | 66.043263 | +4.006484 |

Applications of 1,2 Ethanediol 1,2 14c2 in Biochemical Pathway Elucidation Non Human Systems

Investigation of Primary Metabolic Fates of Ethylene (B1197577) Glycol Using Radiotracers

Radiotracer studies utilizing 1,2-Ethanediol-1,2-14C2 are fundamental to understanding the primary metabolic disposition of ethylene glycol. These investigations track the compound from administration through its various metabolic transformations and routes of excretion, providing a quantitative picture of its biological fate.

In vivo studies in mammalian models, such as rats and mice, have been instrumental in tracking the carbon flow from ethylene glycol. nih.gov Following intravenous or oral administration of 1,2-Ethanediol-1,2-14C2, the primary routes of excretion for the radiolabel are via expired air as [14C]O2 and in the urine as various metabolites. nih.govnih.gov

| Dose of 1,2-Ethanediol-1,2-14C2 (mg/kg) | [14C]O2 Expired (% of Dose) | Urinary [14C]Glycolate Excreted (% of Dose) | Total Urinary 14C Excreted (% of Dose) |

|---|---|---|---|

| 20 | 39% | 2% | 35% |

| 200 | 39% | 2% | 35% |

| 1000 | 26% | 20% | 56% |

| 2000 | 26% | 20% | 56% |

This table summarizes the dose-dependent metabolic fate of 1,2-Ethanediol-1,2-14C2 in Fischer 344 rats, showing a shift from oxidation to CO2 towards urinary excretion of glycolate (B3277807) at higher doses. Data sourced from studies on ethylene glycol disposition. nih.gov

In vitro systems, including purified enzymes, cell-free extracts, and tissue homogenates, allow for the detailed study of individual steps in the ethylene glycol metabolic pathway. The use of 1,2-Ethanediol-1,2-14C2 in these systems is crucial for determining enzyme kinetics and reconstructing metabolic cascades without the complexities of a whole-organism model.

By incubating 1,2-Ethanediol-1,2-14C2 with specific enzymes like alcohol dehydrogenase, researchers can measure the rate of formation of its radiolabeled product, [14C]glycoaldehyde. This allows for the calculation of key kinetic parameters such as Vmax (maximum reaction velocity) and Km (substrate concentration at half-maximum velocity). Similarly, the activities of subsequent enzymes in the pathway can be assayed by tracking the conversion of one radiolabeled intermediate to the next. These studies have been foundational in designing artificial enzymatic cascades for biotechnological applications, such as the production of ethylene glycol from other substrates. researchgate.netmdpi.com

Identification and Characterization of Key Intermediates and Downstream Metabolites

A major application of 1,2-Ethanediol-1,2-14C2 is the definitive identification and characterization of the series of molecules that ethylene glycol is converted into. This has led to a clear understanding of the pathway that produces toxic metabolites.

The use of 14C-labeled ethylene glycol has confirmed the primary metabolic pathway responsible for its toxicity. The carbon atoms from ethylene glycol are sequentially oxidized in the liver. auajournals.orgresearchgate.net Studies in rats using nih.govcdc.gov-14C-Ethylene glycol identified radiolabeled glycolic acid and oxalic acid as the major metabolites recovered in the urine. nih.gov

The established metabolic sequence is as follows:

1,2-Ethanediol (B42446) is first oxidized to Glycoaldehyde .

Glycoaldehyde is rapidly converted to Glycolate .

Glycolate is then oxidized to form Glyoxylate (B1226380) .

Finally, Glyoxylate is oxidized to Oxalate (B1200264) . nih.govresearchgate.net

This pathway is identical to the one identified for the oxidation of hydroxypyruvate to oxalate. nih.gov Studies using radiolabeled glycolate ([14C]glycolate) and glyoxylate ([14C]glyoxylate) further confirmed their roles as direct precursors to oxalate, as hepatectomized (liver-removed) rats showed a significant reduction in the ability to produce [14C]oxalate from [14C]glycolate. nih.gov

| Step | Substrate | Primary Enzyme | Product |

|---|---|---|---|

| 1 | 1,2-Ethanediol | Alcohol Dehydrogenase | Glycoaldehyde |

| 2 | Glycoaldehyde | Aldehyde Dehydrogenase | Glycolate |

| 3 | Glycolate | Glycolate Oxidase / Dehydrogenase | Glyoxylate |

| 4 | Glyoxylate | Lactate Dehydrogenase | Oxalate |

This table illustrates the sequential oxidation pathway of 1,2-Ethanediol to Oxalate and the primary enzymes involved at each step. researchgate.net

Beyond the direct catabolic pathway to oxalate, the 14C label from 1,2-Ethanediol-1,2-14C2 can be traced into the body's own pool of biomolecules. The intermediate metabolite, [14C]glyoxylate, is a key branch point. While much of it is oxidized to oxalate, a portion can be converted into other endogenous compounds.

A significant fate of glyoxylate is its conversion to the amino acid glycine (B1666218) through the action of aminotransferase enzymes. auajournals.org Studies involving the administration of [1-14C]glyoxylate to rats showed the formation of radiolabeled intermediates that were presumed to be primarily glycine, serine, and ethanolamine. nih.gov This demonstrates that the carbon backbone of ethylene glycol can be incorporated into the amino acid pool, and subsequently into larger molecules like proteins. This linkage highlights how a simple exogenous compound can enter central metabolic pathways.

Enzymatic Systems Involved in 1,2-Ethanediol Catabolism

The breakdown of 1,2-Ethanediol is mediated by a series of specific enzymes primarily located in the liver. auajournals.org The use of radiolabeled substrates has been essential in characterizing the function and significance of each enzyme in this pathway.

Alcohol Dehydrogenase (ADH): This is the first and rate-limiting enzyme in the pathway. It catalyzes the NAD+-dependent oxidation of 1,2-Ethanediol to glycoaldehyde. researchgate.net

Aldehyde Dehydrogenase (ALDH): This enzyme rapidly oxidizes glycoaldehyde to glycolate. Its high efficiency is why glycoaldehyde is typically not detected in vivo. researchgate.netresearchgate.net

Glycolate Oxidase / Glycolic Acid Dehydrogenase: Located in liver peroxisomes, these enzymes catalyze the conversion of glycolate to glyoxylate. auajournals.orgnih.gov Studies in hepatectomized rats showed that the conversion of [14C]glycolate to [14C]oxalate was reduced by over 80%, confirming the liver as the primary site for this step. nih.gov

Lactate Dehydrogenase (LDH): While its primary role is in glucose metabolism, LDH can also catalyze the oxidation of glyoxylate to the final toxic metabolite, oxalate. researchgate.netnih.gov In the absence of liver enzymes, LDH appears to be the major contributor to this final conversion. nih.gov

Role of Coenzyme B12-Dependent Diol Dehydratases

Coenzyme B12-dependent diol dehydratases are key enzymes in the anaerobic metabolism of diols in certain bacteria. umsystem.edunih.govdntb.gov.ua These enzymes catalyze the conversion of 1,2-diols to their corresponding aldehydes. In the case of 1,2-Ethanediol-1,2-14C2, diol dehydratase facilitates its conversion to acetaldehyde (B116499), with the 14C label being retained in the aldehyde product. This reaction is a crucial first step in the utilization of ethylene glycol as a carbon and energy source for these microorganisms.

The mechanism of coenzyme B12-dependent diol dehydratases is complex, involving the generation of a radical species. umsystem.edu The use of 1,2-Ethanediol-1,2-14C2 allows for the direct measurement of the enzymatic activity by quantifying the formation of radiolabeled acetaldehyde. This has been instrumental in characterizing the kinetics and substrate specificity of these enzymes from various bacterial sources.

Research Findings:

Studies on various anaerobic bacteria have demonstrated the activity of coenzyme B12-dependent diol dehydratase on 1,2-ethanediol. For instance, research on Klebsiella pneumoniae has shown that this bacterium can ferment 1,2-ethanediol, with the initial step being its conversion to acetaldehyde. The use of radiolabeled substrates like 1,2-Ethanediol-1,2-14C2 in such studies would enable the precise quantification of the metabolic flux through this initial dehydration step.

| Enzyme | Substrate | Product | Organism | Coenzyme |

| Coenzyme B12-dependent diol dehydratase | 1,2-Ethanediol-1,2-14C2 | [1,2-14C]Acetaldehyde | Various anaerobic bacteria | Coenzyme B12 |

Aldehyde and Alcohol Dehydrogenases in Metabolite Interconversion

Following the formation of [1,2-14C]acetaldehyde from 1,2-Ethanediol-1,2-14C2 by diol dehydratase, the radiolabeled acetaldehyde enters central metabolic pathways where it is acted upon by aldehyde and alcohol dehydrogenases. These enzymes play a pivotal role in the interconversion of aldehydes, alcohols, and carboxylic acids, which is essential for both energy production and the synthesis of cellular components.

Aldehyde Dehydrogenases (ALDHs):

Aldehyde dehydrogenases catalyze the irreversible oxidation of aldehydes to their corresponding carboxylic acids. In the context of 1,2-Ethanediol-1,2-14C2 metabolism, ALDHs would convert the [1,2-14C]acetaldehyde into [1,2-14C]acetic acid. This reaction is typically NAD(P)+-dependent. The resulting radiolabeled acetic acid can then be activated to acetyl-CoA and enter the citric acid cycle for energy production or be used in various biosynthetic pathways. The use of the 14C label allows for the tracing of the carbon atoms from ethylene glycol into these central metabolic routes.

Alcohol Dehydrogenases (ADHs):

Alcohol dehydrogenases are a broad class of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. While the primary role of ADH in this specific pathway in anaerobic bacteria is often the reduction of other substrates, in some metabolic contexts, they can also catalyze the reduction of acetaldehyde to ethanol (B145695). If [1,2-14C]acetaldehyde were to be reduced by an ADH, it would result in the formation of [1,2-14C]ethanol. This interconversion is crucial for maintaining the redox balance within the cell.

Research Findings:

Studies on the metabolism of 14C-labeled ethylene glycol in various organisms have provided insights into the fate of the resulting acetaldehyde. For example, a study on the metabolism of [14C]ethylene glycol in rats showed that a significant portion of the radioactivity was recovered as expired 14CO2, indicating the conversion of ethylene glycol to metabolites that enter the citric acid cycle, such as acetate (B1210297). While this is in a mammalian system, it highlights the general metabolic fate of the acetaldehyde intermediate. In non-human systems like bacteria, similar pathways exist for the assimilation of two-carbon compounds.

The kinetic properties of various aldehyde dehydrogenases for acetaldehyde have been extensively studied. For instance, human mitochondrial aldehyde dehydrogenase (ALDH2) exhibits a very low Km for acetaldehyde, indicating a high affinity for this substrate.

Enzyme Kinetics for Acetaldehyde Metabolism

| Enzyme | Substrate | Product | Km (µM) | Vmax (units/mg) |

| Aldehyde Dehydrogenase (ALDH2, human) | Acetaldehyde | Acetic Acid | <1 | High |

| Aldehyde Dehydrogenase (ALDH1, human) | Acetaldehyde | Acetic Acid | ~30 | Moderate |

| Alcohol Dehydrogenase (generic) | Acetaldehyde | Ethanol | Varies | Varies |

Note: The kinetic values are approximate and can vary depending on the specific enzyme isoform and experimental conditions.

The use of 1,2-Ethanediol-1,2-14C2 in tracer studies allows for the quantitative analysis of these metabolic fluxes. By measuring the distribution of the 14C label among different metabolites such as acetic acid, ethanol, and biomass components, researchers can construct a detailed map of how organisms metabolize this two-carbon compound.

Mechanistic Studies of 1,2 Ethanediol 1,2 14c2 in Environmental Degradation Processes

Assessment of Biodegradation Kinetics and Pathways

The biodegradation of 1,2-Ethanediol (B42446) is a key process that determines its persistence in the environment. The use of 1,2-Ethanediol-1,2-14C2 allows for precise tracking of its transformation and mineralization by microbial communities.

Microbial Degradation Mechanisms of 1,2-Ethanediol

Microbial degradation of 1,2-Ethanediol can occur under both aerobic and anaerobic conditions. Under anaerobic conditions, methanogenic consortia have been shown to degrade ethylene (B1197577) glycol. The degradation pathway involves the dismutation of the ethylene oxide unit to ethanol (B145695) and acetate (B1210297). Subsequently, ethanol is oxidized to acetate in a syntrophic association that produces methane. researchgate.net

In some bacteria, such as Propionibacterium freudenreichii, 1,2-Ethanediol is metabolized anaerobically to ethanol and acetate in nearly equimolar amounts. This metabolism supports a moderate increase in biomass, indicating it is an energetically favorable process.

Quantification of ¹⁴CO₂ Evolution in Respiration and Mineralization Assays

The complete biodegradation, or mineralization, of 1,2-Ethanediol-1,2-14C2 results in the formation of ¹⁴CO₂. Respiration and mineralization assays that quantify the evolution of ¹⁴CO₂ provide a direct measure of the extent and rate of ultimate degradation.

While specific studies on 1,2-Ethanediol-1,2-14C2 are limited, analogous studies on other radiolabeled compounds like ¹⁴C-labeled polyethylene (B3416737) glycol (PEG) in soil have demonstrated the utility of this method. In such studies, the cumulative amount of ¹⁴CO₂ evolved over time is measured to determine the mineralization rate. For instance, the mineralization of ¹⁴C-labeled PEG in different soil types showed that a significant portion of the parent compound was converted to ¹⁴CO₂ over a period of several weeks, indicating microbial utilization of the carbon skeleton. This approach allows for the calculation of biodegradation rates and half-lives under specific environmental conditions.

Environmental Fate and Transformation of 1,2-Ethanediol in Complex Matrices

The environmental behavior of 1,2-Ethanediol is significantly influenced by the characteristics of the surrounding matrix, such as wastewater, and the microbial communities present.

Studies in Aqueous Environments (e.g., Waste Water)

Radiotracer studies are invaluable for investigating the fate and transport of compounds in complex systems like wastewater treatment plants (WWTPs). researchgate.netiaea.org These studies can help determine residence time distributions, identify flow abnormalities, and assess the efficiency of treatment processes. researchgate.netnukleonika.pl The use of radiolabeled 1,2-Ethanediol in simulated or actual wastewater environments allows for tracking its partitioning between aqueous and solid phases, its uptake by biomass, and its transformation into various metabolic intermediates and final products.

The high water solubility of 1,2-Ethanediol suggests that in aqueous environments like wastewater, it will be readily available for microbial degradation. The efficiency of its removal in WWTPs is largely dependent on the activity of the microbial populations within the activated sludge or biofilm. nih.gov

Role of Microbial Communities in Radiotracer Transformation and Bioremediation

The transformation of 1,2-Ethanediol-1,2-14C2 is mediated by diverse microbial communities. In environments such as wastewater treatment systems, a complex consortium of bacteria, including Proteobacteria, Bacteroidota, Chloroflexi, and Actinobacteriota, contributes to the degradation of organic compounds. nih.gov Genera such as Pseudomonas and Rhodococcus have been identified as being capable of degrading glycols. The synergistic interactions within these microbial consortia are often crucial for the complete mineralization of the compound. researchgate.net

The introduction of a contaminant can lead to shifts in the microbial community structure, favoring the growth of populations capable of utilizing the new substrate. Molecular techniques, such as the analysis of 16S rRNA gene sequences, can be used to identify the key microbial players involved in the degradation of 1,2-Ethanediol.

Influence of Environmental Factors on Radiolabeled Degradation

The rate and extent of 1,2-Ethanediol biodegradation are significantly affected by various environmental factors. Understanding these influences is critical for predicting its environmental persistence and for optimizing bioremediation strategies.

Temperature: Temperature plays a crucial role in microbial metabolism and, consequently, in the biodegradation rate of organic compounds. Generally, an increase in temperature, within the optimal range for the degrading microorganisms, leads to an increased rate of degradation. For ethylene glycol, biodegradation is slower at lower temperatures. For example, the half-life of ethylene glycol was found to be 5 days at 20°C, increasing to 8 days at 10°C and 25 days at 4°C. osti.gov Conversely, excessively high temperatures can lead to thermal degradation of the compound and may inhibit microbial activity.

pH: The pH of the environment can affect both the chemical stability of 1,2-Ethanediol and the activity of the microbial enzymes responsible for its degradation. While some studies suggest that alkaline conditions can accelerate the hydrolysis of similar compounds, the optimal pH for microbial degradation is typically near neutral. nih.govmdpi.com Extreme pH values, both acidic and alkaline, can inhibit microbial growth and reduce the efficiency of biodegradation.

Nutrient Availability: The availability of essential nutrients, particularly nitrogen and phosphorus, is critical for microbial growth and the biodegradation of organic compounds. In nutrient-limited environments, the rate of 1,2-Ethanediol degradation may be constrained. Studies on the bioremediation of other organic pollutants have shown that the addition of nitrogen and phosphorus can significantly enhance the rate of biodegradation by stimulating microbial activity. nih.govmdpi.com

Below is an interactive data table summarizing the influence of environmental factors on the degradation of glycols, based on available research findings.

| Environmental Factor | Condition | Effect on Degradation |

| Temperature | 20°C | Half-life of 5 days |

| 10°C | Half-life of 8 days | |

| 4°C | Half-life of 25 days | |

| pH | Acidic | May inhibit microbial activity |

| Neutral | Generally optimal for microbial degradation | |

| Alkaline | May accelerate hydrolysis but can inhibit microbial activity | |

| Nutrients | Nutrient-limited | Slower degradation rate |

| Nutrient-amended (N, P) | Enhanced degradation rate |

Advanced Research Perspectives and Emerging Methodologies Utilizing 1,2 Ethanediol 1,2 14c2

Development of Novel Isotopic Tracing Techniques for Complex Biological Systems

The use of radiolabeled compounds is a foundational practice for determining the distribution and fate of substances within biological and environmental systems. smithers.com Techniques utilizing 1,2-Ethanediol-1,2-14C2 are at the forefront of developing more nuanced understandings of metabolic pathways and compound distribution. The ¹⁴C label is particularly advantageous as it is less susceptible to metabolic hydrolysis and exchange compared to other isotopes like tritium, which is crucial for the accuracy of mass balance and excretion studies. nih.gov

Novel tracing techniques focus on moving beyond simple measurements of accumulation to dynamic, real-time visualization of the compound's localization and transformation. Autoradiography (ARG) is a powerful method that provides high-resolution imaging of the distribution of radiolabeled substances within tissue sections. nih.gov When applied with 1,2-Ethanediol-1,2-14C2, ARG can reveal the specific cells or subcellular compartments where the compound or its metabolites accumulate. This provides invaluable data for understanding the localized binding and mechanisms of action or transformation in both normal and diseased tissues. nih.gov

Furthermore, advanced imaging modalities are being developed to track ¹⁴C-labeled compounds in vivo. While direct imaging of ¹⁴C in living organisms is challenging, its application in preclinical studies provides quantitative data on absorption, distribution, metabolism, and excretion (ADME) that is considered the gold standard for its sensitivity and accuracy. nih.gov These studies are essential for building a comprehensive profile of a compound's interaction with a biological system.

Integration of Metabolomics and Fluxomics with Carbon-14 (B1195169) Tracing

Metabolomics, the large-scale study of small molecules or metabolites, can be powerfully combined with isotopic tracing to elucidate metabolic pathways. biorxiv.orgresearchgate.net The integration of these fields, often termed "fluxomics," allows researchers to map the flow of atoms through a metabolic network. Using 1,2-Ethanediol-1,2-14C2 as a tracer enables the direct observation of how its carbon atoms are incorporated into various downstream metabolites.

This methodology involves introducing 1,2-Ethanediol-1,2-14C2 to a biological system (e.g., cell cultures or organisms) and then using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy to identify and quantify the resulting ¹⁴C-labeled metabolites. This approach provides a dynamic picture of metabolic activity, revealing which pathways are active and the rate at which they are operating. nih.govnih.gov For instance, studies have successfully used ¹³C-labeled glucose to trace its allocation into nucleotide sugars and complex cell-membrane glycans, demonstrating how metabolic shifts can directly affect cellular structures. biorxiv.orgnih.gov A similar principle applies to tracing 1,2-Ethanediol-1,2-14C2 as it is metabolized.

The metabolism of ethylene (B1197577) glycol is known to proceed through intermediates such as glycolaldehyde, glycolic acid, glyoxylic acid, and oxalic acid, before potentially entering central metabolic pathways. Tracing with 1,2-Ethanediol-1,2-14C2 allows for precise quantification of the flux through these specific pathways.

| Metabolite Detected | Metabolic Pathway | Relative ¹⁴C Incorporation | Time Point |

|---|---|---|---|

| Glycolic Acid-¹⁴C₂ | Ethylene Glycol Oxidation | High | 1 hour |

| Glyoxylic Acid-¹⁴C₂ | Ethylene Glycol Oxidation | Moderate | 1 hour |

| Oxalic Acid-¹⁴C₂ | Ethylene Glycol Oxidation | Low | 1 hour |

| Glycine-¹⁴C₂ | Amino Acid Synthesis | Trace | 1 hour |

| Glycolic Acid-¹⁴C₂ | Ethylene Glycol Oxidation | Moderate | 6 hours |

| Oxalic Acid-¹⁴C₂ | Ethylene Glycol Oxidation | High | 6 hours |

| Glycine-¹⁴C₂ | Amino Acid Synthesis | Low | 6 hours |

Computational Approaches for Predicting Metabolic and Environmental Fate of Labeled Compounds

Computational modeling provides a powerful predictive tool that complements experimental studies on the fate of chemical compounds. When studying radiolabeled substances like 1,2-Ethanediol-1,2-14C2, experimental data is essential for building and validating these predictive models. Environmental fate studies are critical for understanding the behavior of chemicals, tracking their distribution, transformation, and degradation in compartments like soil, water, and air. battelle.org The use of radiolabeled material is required to fully determine the transformation pathway and establish a mass balance, ensuring that all breakdown products are accounted for. smithers.com

Data generated from tracing 1,2-Ethanediol-1,2-14C2 through different environmental matrices (e.g., soil columns, aquatic microcosms) provides key parameters for computational models. These parameters include rates of biodegradation, hydrolysis, and photolysis, as well as sorption coefficients which describe how the compound binds to soil or sediment. smithers.com

Once validated with this empirical data, computational models can be used to:

Extrapolate to different environmental conditions: Predict the fate of 1,2-Ethanediol (B42446) under varying temperatures, pH levels, or microbial population densities.

Assess long-term behavior: Simulate the persistence and potential for bioaccumulation over time scales that are impractical for laboratory experiments.

Conduct risk assessments: Model the potential exposure pathways and concentrations in different environmental compartments, informing regulatory decisions.

Recent advancements include the development of specialized atmospheric chambers designed to safely study the reactions of volatile radioisotopes and validate optical models that predict their atmospheric fate. pnnl.gov These integrated approaches, combining robust experimental tracing with sophisticated computational analysis, provide a comprehensive understanding of a compound's lifecycle and impact.

Future Interdisciplinary Applications of 1,2-Ethanediol-1,2-14C2 in Materials Science and Polymer Research

The primary industrial use of non-labeled 1,2-Ethanediol (ethylene glycol) is in the manufacturing of polyester (B1180765) fibers and resins, most notably polyethylene (B3416737) terephthalate (B1205515) (PET). essentialchemicalindustry.org It is also a fundamental component in the synthesis of other polymers, such as poly(ethylene glycol) (PEG), which has widespread biomedical applications, including in the formation of hydrogels for tissue engineering and as a coating for nanoparticles. nih.govnih.govmdpi.com The use of 1,2-Ethanediol-1,2-14C2 opens up novel avenues for research in these fields.

By incorporating the ¹⁴C label into the monomer unit, researchers can meticulously track processes that are otherwise difficult to observe. Potential future applications include:

Studying Polymerization Kinetics: The radiolabel can be used to monitor the rate of incorporation of ethylene glycol units into a growing polymer chain, providing precise data to refine polymerization models.

Investigating Polymer Degradation: The release of ¹⁴C-labeled fragments from a polymer matrix (e.g., a biodegradable PEG hydrogel) can be quantified with high sensitivity. This allows for precise measurement of degradation rates in different biological or environmental conditions.

Tracking Material Fate in Biological Systems: When used in biocompatible materials like PEG-coated drug delivery nanoparticles or implanted hydrogels, the ¹⁴C label allows researchers to track the long-term fate, distribution, and clearance of the material or its degradation products from the body. nih.gov

Assessing Environmental Breakdown of Plastics: For PET and other ethylene glycol-based polymers, the labeled compound can be used in controlled studies to trace the pathways and rates of environmental biodegradation or photodegradation, identifying the resulting breakdown products.

| Research Area | Methodology | Expected Outcome |

|---|---|---|

| Biodegradation of PEG Hydrogels | Synthesize hydrogels using a mix of labeled and unlabeled ethylene glycol. Incubate in simulated physiological fluid and measure ¹⁴C radioactivity in the fluid over time. | Precise quantification of the hydrogel's degradation rate and half-life, providing crucial data for tissue engineering and drug delivery applications. |

| Environmental Fate of PET Microplastics | Create ¹⁴C-labeled PET and expose it to specific microbial consortia found in soil or marine environments. Track the release of ¹⁴C-CO₂ and soluble ¹⁴C-labeled intermediates. | Identification of microbial pathways for PET degradation and the rate of mineralization, helping to assess the environmental persistence of microplastics. |

| Nanoparticle Bi-distribution | Coat gold or other nanoparticles with PEG synthesized using 1,2-Ethanediol-1,2-14C2. Administer to an animal model and use whole-body autoradiography and liquid scintillation counting of tissues. | A quantitative and high-resolution map of where the PEG-coated nanoparticles accumulate in the body and how they are cleared over time. |

| Polymer Synthesis Analysis | Introduce 1,2-Ethanediol-1,2-14C2 as a tracer in a polymerization reaction. Sample the reaction at different time points and separate the monomer from the polymer to measure ¹⁴C incorporation. | Detailed kinetic data on the polymerization process, aiding in the optimization of industrial synthesis of polyesters and other polymers. |

Q & A

Q. What are the recommended methods for synthesizing 1,2-Ethanediol-1,2-14C2 with high isotopic purity for tracer studies?

Synthesis typically involves incorporating carbon-14 isotopes into the ethanediol backbone via nucleophilic substitution or catalytic exchange reactions. Key steps include:

- Purification : Use fractional distillation under controlled conditions (e.g., boiling point range 470.45–471.2 K, as per NIST data) to isolate the labeled compound .

- Characterization : Validate isotopic purity via high-resolution mass spectrometry (HRMS) and confirm structural integrity using -NMR. Cross-reference with thermodynamic databases (e.g., NIST WebBook) for consistency in properties like refractive index (1.422) and density (1.097 g/cm³) .

Q. How can researchers ensure accurate quantification of 1,2-Ethanediol-1,2-14C2 in complex biological matrices?

- Extraction : Use liquid-liquid extraction (LLE) with polar aprotic solvents, leveraging the compound’s high solubility in water and ethanol.

- Analytical Techniques : Employ isotope dilution liquid chromatography-mass spectrometry (ID-LC/MS) with -labeled internal standards to correct for matrix effects. Validate methods using NIST-certified reference materials .

- Calibration : Generate standard curves spanning 0.1–100 ppm, accounting for potential interferences from endogenous glycols .

Advanced Research Questions

Q. What experimental strategies resolve discrepancies in thermodynamic data (e.g., boiling points) of 1,2-Ethanediol reported across literature?

Discrepancies (e.g., boiling points ranging from 455 K to 472.15 K in NIST data) may arise from impurities or calibration errors. Mitigation strategies include:

- Standardized Protocols : Replicate measurements using NIST-recommended conditions (e.g., TRC-assigned uncertainties of ±0.05–2 K) .

- Statistical Analysis : Apply Grubbs’ test to identify outliers and compute weighted averages. Cross-validate with independent techniques like gas chromatography (GC) using columns with polar stationary phases (e.g., DB-WAX) .

Q. How should researchers design studies to account for isotopic effects when using 1,2-Ethanediol-1,2-14C2 in kinetic studies?

- Control Experiments : Compare reaction rates of labeled vs. unlabeled ethanediol to quantify kinetic isotope effects (KIEs). For metabolic studies, use non-radiolabeled analogs (e.g., 1,2-butanediol) as negative controls .

- Computational Modeling : Apply density functional theory (DFT) to predict isotopic perturbations in reaction pathways .

Q. What methodologies reconcile conflicting data on environmental degradation pathways of 1,2-Ethanediol-1,2-14C2?

- Meta-Analysis : Systematically review peer-reviewed and grey literature using EPA-developed search terms (e.g., “ethanediol biodegradation” and “14C tracer”) .

- Validation Studies : Replicate degradation experiments under standardized OECD guidelines, monitoring evolution as a terminal degradation marker .

Q. What safety protocols minimize radiological exposure during handling of 1,2-Ethanediol-1,2-14C2?

- Engineering Controls : Use closed-system reactors and fume hoods with ≥100 ft/min face velocity. Install emergency showers and eyewash stations per TCI America guidelines .

- PPE : Wear nitrile gloves, safety goggles, and Tyvek suits. Monitor airborne levels with scintillation counters .

Methodological Resources

- Data Sources : Prioritize NIST WebBook for thermophysical properties and EPA reports for environmental fate data .

- Critical Analysis : Follow Extended Essay Guide standards for statistical rigor, including justification of significance tests (e.g., ANOVA) and error propagation in isotopic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.